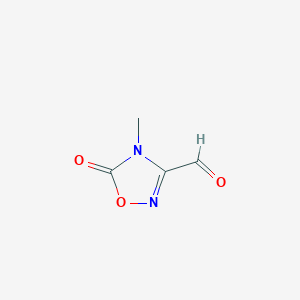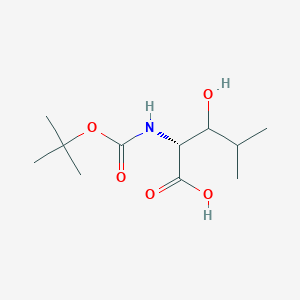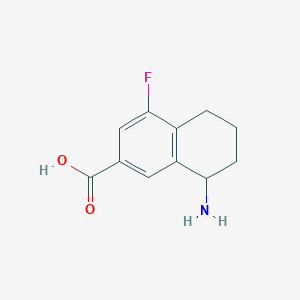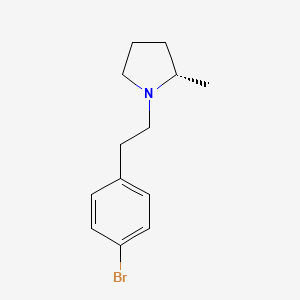
(S)-1-(4-Bromophenethyl)-2-methylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(4-Bromophenethyl)-2-methylpyrrolidine is a chiral compound with a pyrrolidine ring substituted with a 4-bromophenethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Bromophenethyl)-2-methylpyrrolidine typically involves the reaction of (S)-2-methylpyrrolidine with 4-bromophenethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dichloromethane, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Bromophenethyl)-2-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, forming the corresponding phenethyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide, thiourea, or primary amines.
Major Products Formed
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Phenethyl derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1-(4-Bromophenethyl)-2-methylpyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral ligands and catalysts.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-1-(4-Bromophenethyl)-2-methylpyrrolidine involves its interaction with molecular targets such as receptors or enzymes. The bromophenethyl group can mimic the structure of endogenous ligands, allowing the compound to bind to specific receptors and modulate their activity. Additionally, the pyrrolidine ring can interact with enzyme active sites, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
- (S)-4-Bromo-α-methylbenzyl alcohol
- (S)-4-Bromophenethyl alcohol
- Benzyl[(S)-beta-methyl-4-bromophenethyl] sulfone
Uniqueness
(S)-1-(4-Bromophenethyl)-2-methylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromophenethyl group and the methyl group on the pyrrolidine ring allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C13H18BrN |
|---|---|
Molecular Weight |
268.19 g/mol |
IUPAC Name |
(2S)-1-[2-(4-bromophenyl)ethyl]-2-methylpyrrolidine |
InChI |
InChI=1S/C13H18BrN/c1-11-3-2-9-15(11)10-8-12-4-6-13(14)7-5-12/h4-7,11H,2-3,8-10H2,1H3/t11-/m0/s1 |
InChI Key |
MFJANXMDJVMTMS-NSHDSACASA-N |
Isomeric SMILES |
C[C@H]1CCCN1CCC2=CC=C(C=C2)Br |
Canonical SMILES |
CC1CCCN1CCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


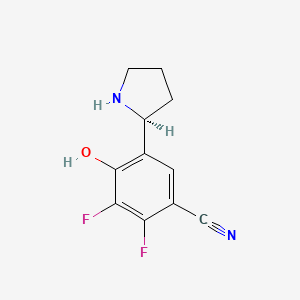
![1-(4-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B12977546.png)
![2-(Methylthio)-6-(trifluoromethoxy)benzo[d]thiazole](/img/structure/B12977549.png)
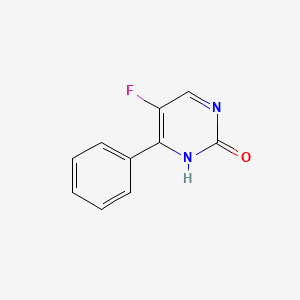
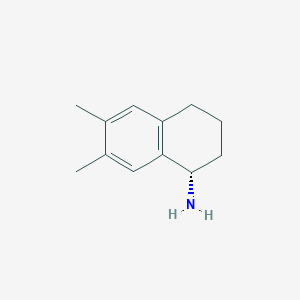
![2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)acetic acid](/img/structure/B12977585.png)
![1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12977595.png)
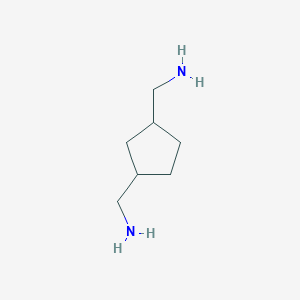

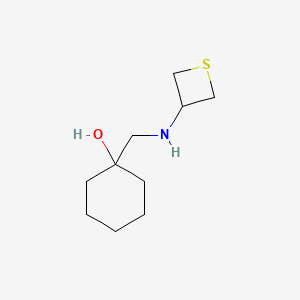
![(5-Oxaspiro[3.5]nonan-8-yl)methanamine](/img/structure/B12977612.png)
